molecular formula C17H24BrNO3 B8635882 Tert-butyl 2-(1-(4-bromophenyl)piperidin-4-yloxy)acetate

Tert-butyl 2-(1-(4-bromophenyl)piperidin-4-yloxy)acetate

Cat. No.: B8635882
M. Wt: 370.3 g/mol
InChI Key: HETSPTDNDCRJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(1-(4-bromophenyl)piperidin-4-yloxy)acetate is a useful research compound. Its molecular formula is C17H24BrNO3 and its molecular weight is 370.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H24BrNO3

Molecular Weight

370.3 g/mol

IUPAC Name

tert-butyl 2-[1-(4-bromophenyl)piperidin-4-yl]oxyacetate

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)12-21-15-8-10-19(11-9-15)14-6-4-13(18)5-7-14/h4-7,15H,8-12H2,1-3H3

InChI Key

HETSPTDNDCRJTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1CCN(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrabutylammonium bromide (1.06 g, 3.3 mmol) is added to a solution of 1-(4-bromophenyl)piperidin-4-ol (2.56 g, 10 mmol) in toluene (30 mL). The reaction mixture was cooled to 0° C. and aq. 35% sodium hydroxide (30 mL) was added followed by a drop-wise addition of tert-butyl bromoacetate (2.92 g, 15 mmol). The mixture was then allowed to reach room temperature and was stirred for 17 hours at this temperature. The layers were separated and the organic layer was washed twice with water (4 mL), dried over sodium sulfate, concentrated under vacuum and co-evaporated with petroleum ether. Purification of the crude material by flash column chromatography on silica gel (0-20% ethyl acetate in petroleum ether) yielded the desired pure material 3.08 g as pale yellow solid. MS (m/z): 372 (M+2)+
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two
Quantity
2.56 g
Type
reactant
Reaction Step Three
Quantity
1.06 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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